molecular formula C22H14Cl2N2O4 B11526170 2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B11526170
M. Wt: 441.3 g/mol
InChI Key: QBBRWZPFXSZASJ-LFIBNONCSA-N
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Description

2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: It may be studied for its potential biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structure and potential biological activity.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid: shares similarities with other compounds that contain furan, pyrazole, and benzoic acid moieties. These similar compounds might include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H14Cl2N2O4

Molecular Weight

441.3 g/mol

IUPAC Name

2-chloro-5-[(4E)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C22H14Cl2N2O4/c1-12-16(11-14-7-9-20(30-14)15-4-2-3-5-18(15)23)21(27)26(25-12)13-6-8-19(24)17(10-13)22(28)29/h2-11H,1H3,(H,28,29)/b16-11+

InChI Key

QBBRWZPFXSZASJ-LFIBNONCSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)Cl)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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